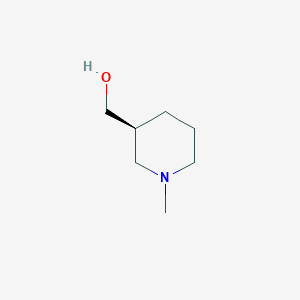

3-Piperidinemethanol, 1-methyl-, (3S)-

CAS No.: 205194-11-2; 205194-35-0

Cat. No.: VC5872280

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205194-11-2; 205194-35-0 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.203 |

| IUPAC Name | [(3S)-1-methylpiperidin-3-yl]methanol |

| Standard InChI | InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |

| Standard InChI Key | UGXQXVDTGJCQHR-ZETCQYMHSA-N |

| SMILES | CN1CCCC(C1)CO |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [(3S)-1-methylpiperidin-3-yl]methanol, reflecting its piperidine backbone, methyl substitution at nitrogen, and hydroxymethyl group at the chiral 3-position . Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . The structure is characterized by a piperidine ring (C₅H₁₁N) modified with a methyl group (-CH₃) on the nitrogen and a hydroxymethyl (-CH₂OH) group on the third carbon .

Stereochemical Considerations

The (3S) configuration confers chirality, making this compound enantiomerically distinct from its (3R) counterpart. This stereochemistry is critical for interactions with biological targets, as evidenced by the compound’s use in enantioselective syntheses . The SMILES notation CN1CCCC@@HCO explicitly denotes the absolute configuration at the 3-position .

Spectroscopic and Computational Data

These properties underscore its stability under standard laboratory conditions and suitability for synthetic applications.

Synthesis and Analytical Characterization

Analytical Techniques

-

Chromatography: High-performance liquid chromatography (HPLC) confirms enantiomeric excess .

-

Spectroscopy: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural features, particularly the hydroxymethyl group’s O-H stretch (~3300 cm⁻¹) .

-

Mass Spectrometry: Molecular ion peaks at m/z 129.115 align with the calculated exact mass .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 129.20 g/mol | |

| Boiling Point | 142.5°C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 94.4°C | |

| Vapour Pressure | 2.3 ± 0.5 mmHg at 25°C | |

| LogP (Partition Coefficient) | 0.11 |

The low LogP value indicates moderate hydrophilicity, likely due to the hydroxymethyl group’s hydrogen-bonding capacity . This property enhances solubility in polar solvents like water and ethanol, facilitating its use in aqueous reaction systems.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s piperidine scaffold is prevalent in neuroactive drugs. For example, structurally related analogs such as (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol are intermediates in antipsychotic medications . The hydroxymethyl group serves as a handle for further functionalization, enabling the synthesis of esters or ethers with enhanced bioavailability .

Neuroscience and Receptor Studies

Piperidine derivatives are known to interact with neurotransmitter receptors. The (3S)-configured hydroxymethyl group may facilitate binding to sigma receptors or nicotinic acetylcholine receptors, though specific pharmacological data for this compound require further investigation .

Chemical Synthesis

As a chiral building block, this compound is valuable in asymmetric synthesis. Its stereocenter can induce enantioselectivity in catalytic cycles, making it useful for constructing complex molecules in agrochemicals and fine chemicals .

| Hazard Category | Risk Phrases | Safety Measures |

|---|---|---|

| Irritant (Xi) | R36/37/38 (Irritates eyes, respiratory system, and skin) | S24/25 (Avoid contact with skin and eyes) |

The compound is classified as an irritant, necessitating personal protective equipment (PPE) during handling . Storage recommendations include cool, dry conditions away from oxidizing agents to prevent decomposition.

Future Research Directions

-

Pharmacological Profiling: Screen for activity against neurological targets such as dopamine or serotonin receptors.

-

Process Optimization: Develop enantioselective synthetic routes to improve yield and purity.

-

Derivatization Studies: Explore acylated or alkylated derivatives for enhanced drug-likeness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume